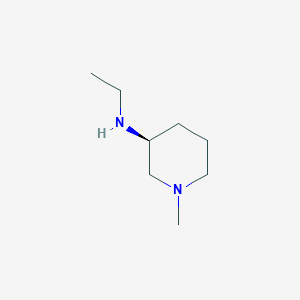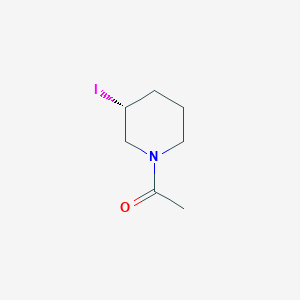
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine
Vue d'ensemble
Description
Ethyl((S)-1-methyl-piperidin-3-yl)-amine, also known as EMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. EMA is a chiral compound, which means that it exists in two mirror-image forms that are not superimposable. The (S)-enantiomer of EMA has been found to have significant biological activity, making it a valuable compound for research purposes.
Mécanisme D'action
The exact mechanism of action of Ethyl-((S)-1-methyl-piperidin-3-yl)-amine is not fully understood, but it is believed to act as an antagonist at certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This compound has also been shown to inhibit the uptake of dopamine, as mentioned previously.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in the body. For example, this compound has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been well-studied in the literature. This compound is also relatively stable and can be stored for long periods of time without significant degradation.
One limitation of this compound is that it is a chiral compound, which means that it exists in two mirror-image forms. This can complicate experiments that require the use of a specific enantiomer. Additionally, this compound has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Ethyl-((S)-1-methyl-piperidin-3-yl)-amine. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Studies have shown that this compound has potential therapeutic effects in conditions such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore these effects.
Another area of interest is the role of this compound in addiction and other disorders. Studies have shown that this compound can inhibit the uptake of dopamine, which may have implications for the treatment of addiction. Further research is needed to explore these effects and to develop new treatments for addiction and other disorders.
In conclusion, this compound is a valuable compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new treatments for various diseases and disorders.
Applications De Recherche Scientifique
Ethyl-((S)-1-methyl-piperidin-3-yl)-amine has been studied extensively for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound can act as an antagonist at certain receptors in the brain, which may have therapeutic effects in these conditions.
In neuroscience, this compound has been used as a tool to study the function of certain neurotransmitter systems in the brain. For example, this compound has been shown to inhibit the uptake of dopamine, a neurotransmitter that is involved in reward and motivation. This has led to investigations into the role of dopamine in addiction and other disorders.
Propriétés
IUPAC Name |
(3S)-N-ethyl-1-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMITTYJTJSCELB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B3235128.png)



![(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3235154.png)



![2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B3235199.png)


![[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3235221.png)
![N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide](/img/structure/B3235228.png)
![N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B3235236.png)